molecular formula C14H21O3P B14556357 Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate CAS No. 61737-88-0

Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate

Cat. No.: B14556357
CAS No.: 61737-88-0
M. Wt: 268.29 g/mol
InChI Key: BHFDIIJDUXIIFS-UHFFFAOYSA-N
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Description

Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(4-ethenylphenyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then coupled with the aryl halide to yield the desired product . Common reagents used in this synthesis include palladium acetate, triphenylphosphine, and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group can yield phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(4-ethenylphenyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the normal substrate from binding .

Comparison with Similar Compounds

Properties

CAS No.

61737-88-0

Molecular Formula

C14H21O3P

Molecular Weight

268.29 g/mol

IUPAC Name

1-(2-diethoxyphosphorylethyl)-4-ethenylbenzene

InChI

InChI=1S/C14H21O3P/c1-4-13-7-9-14(10-8-13)11-12-18(15,16-5-2)17-6-3/h4,7-10H,1,5-6,11-12H2,2-3H3

InChI Key

BHFDIIJDUXIIFS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1=CC=C(C=C1)C=C)OCC

Origin of Product

United States

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